4-Ethynyl-2,5-difluoropyridine
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Overview
Description
4-Ethynyl-2,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C₇H₃F₂N.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,5-difluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often utilizes advanced fluorination technologies and effective fluorinating reagents. The high availability of fluorinated synthetic blocks and reliable fluorination technology has accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.
Cyclization: Specific catalysts and reaction conditions tailored to the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
4-Ethynyl-2,5-difluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research into fluorinated medicinal candidates has shown promise for various therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,5-difluoropyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms in the compound enhances its electron-withdrawing properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 4-Ethynyl-2,5-difluoropyridine is unique due to the presence of both ethynyl and difluoro substituents on the pyridine ring. This combination imparts distinct chemical properties, such as reduced basicity and enhanced electron-withdrawing effects, making it less reactive than its chlorinated and brominated analogues .
Properties
Molecular Formula |
C7H3F2N |
---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
4-ethynyl-2,5-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-3-7(9)10-4-6(5)8/h1,3-4H |
InChI Key |
VFPQRNMZFAQGRE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1F)F |
Origin of Product |
United States |
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